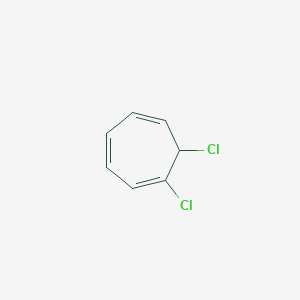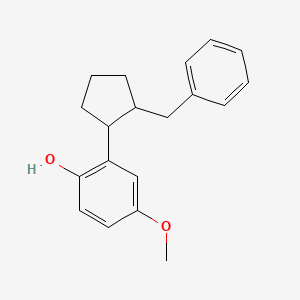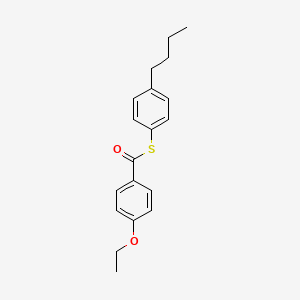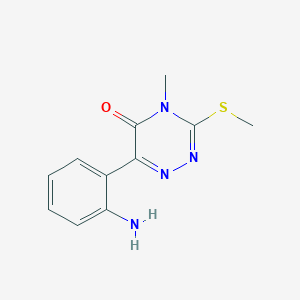
1,7-Dichlorocyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dichlorocyclohepta-1,3,5-triene is an organic compound with the molecular formula C7H6Cl2 It is a derivative of cycloheptatriene, where two chlorine atoms are substituted at the 1 and 7 positions of the cycloheptatriene ring
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dichlorocyclohepta-1,3,5-triene can be synthesized through the chlorination of cycloheptatriene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via electrophilic addition of chlorine to the double bonds of cycloheptatriene, resulting in the formation of the dichlorinated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,7-Dichlorocyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The compound can undergo addition reactions with reagents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Addition: Hydrogen gas (H2) with a palladium catalyst under high pressure.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Addition: Formation of fully hydrogenated cycloheptane derivatives.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
科学的研究の応用
1,7-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,7-dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, forming reactive intermediates that can interact with nucleophilic sites on biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Cycloheptatriene: The parent compound of 1,7-dichlorocyclohepta-1,3,5-triene, with no chlorine substitutions.
7,7-Dichlorocyclohepta-1,3,5-triene: A similar compound with chlorine substitutions at the 7 position.
Azulene: A compound with a fused ring structure containing cycloheptatriene and cyclopentadiene rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs. The presence of chlorine atoms at the 1 and 7 positions influences the compound’s electronic structure and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
61393-29-1 |
|---|---|
分子式 |
C7H6Cl2 |
分子量 |
161.03 g/mol |
IUPAC名 |
1,7-dichlorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H6Cl2/c8-6-4-2-1-3-5-7(6)9/h1-6H |
InChIキー |
PBLSIQZNSBWUAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)

![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)


![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)

![N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14587586.png)
